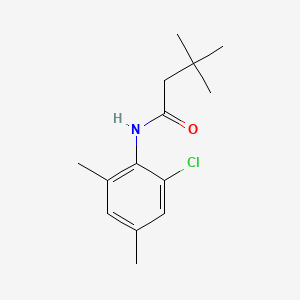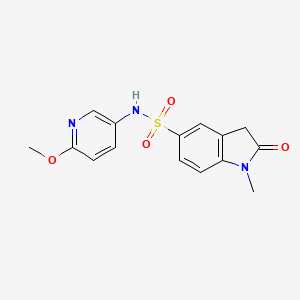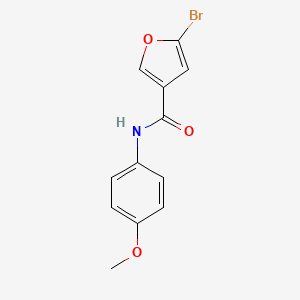
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide, also known as Clenbuterol, is a beta-2 adrenergic receptor agonist that is commonly used in scientific research. It is a sympathomimetic amine that has been shown to have a range of biochemical and physiological effects, making it a valuable tool in various fields of study.
Mecanismo De Acción
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide works by binding to beta-2 adrenergic receptors and activating a signaling pathway that leads to the release of cAMP, a second messenger that regulates various cellular processes. This activation leads to increased protein synthesis, decreased protein degradation, and increased fat metabolism, all of which contribute to the observed effects of N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide has been shown to have a range of biochemical and physiological effects, including increased metabolic rate, enhanced muscle growth, and improved athletic performance. It has also been shown to have anti-inflammatory and anti-catabolic effects, making it a potential treatment for various diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide in lab experiments is its ability to activate beta-2 adrenergic receptors, which are found in various tissues throughout the body. This activation leads to a range of effects, including increased metabolic rate, enhanced muscle growth, and improved athletic performance. However, there are also some limitations to using N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide in lab experiments, including potential side effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are many potential future directions for research on N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide, including further studies on its mechanisms of action, its potential therapeutic uses, and its effects on different tissues and organs. Additionally, there is a need for more research on the potential side effects of N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide and how to mitigate them. Overall, N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide is a valuable tool for scientific research and has the potential to contribute to many areas of study in the future.
Métodos De Síntesis
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide can be synthesized through a multistep process that involves the reaction of 4-amino-3,5-dichlorobenzoic acid with 2,6-dimethylphenol, followed by a series of chemical reactions that result in the final product. This process has been refined over the years and is now a well-established method for producing high-quality N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide.
Aplicaciones Científicas De Investigación
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide has been widely used in scientific research for its ability to activate beta-2 adrenergic receptors, which are found in various tissues throughout the body. This activation leads to a range of effects, including increased metabolic rate, enhanced muscle growth, and improved athletic performance. N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide has also been shown to have anti-inflammatory and anti-catabolic effects, making it a potential treatment for various diseases and conditions.
Propiedades
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-9-6-10(2)13(11(15)7-9)16-12(17)8-14(3,4)5/h6-7H,8H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJBGYQXOYBBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-3,3-dimethylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)
![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)

![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)


![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)

![6-Amino-5-[2-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7471533.png)
![N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7471540.png)
![(4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7471548.png)

![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 2-(2,4-dioxopyrimidin-1-yl)acetate](/img/structure/B7471551.png)
